cis-p-Mentha-1(7),8-dien-2-ol

Description

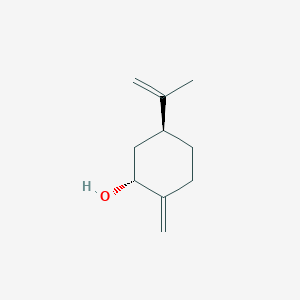

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVTXOFNJFHXOK-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=C)C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=C)[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423894 | |

| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-59-7 | |

| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of cis-p-Mentha-1(7),8-dien-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of the monoterpenoid cis-p-Mentha-1(7),8-dien-2-ol. Given the limited availability of experimental data for this specific stereoisomer in public literature, this guide combines reported data with general experimental methodologies and contextual biological pathways relevant to the p-menthane (B155814) class of compounds.

Compound Identification and Core Properties

This compound is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants.[1] It belongs to the p-menthane class, characterized by a cyclohexane (B81311) ring substituted with a methyl and an isopropenyl group.[1] The "cis" configuration specifies the stereochemical relationship between the hydroxyl group at position 2 and the isopropenyl group.

The compound is identified by several key parameters, though it is important to note that different stereoisomers may be referenced with distinct CAS Registry Numbers.

| Identifier | Value | Source |

| IUPAC Name | (1R,5S)-2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | [1] |

| Synonyms | cis-p-Mentha-1(7),8-diene-2-ol, cis-1(7),8-p-Menthadien-2-ol | [2] |

| CAS Registry No. | 13544-59-7, 22626-43-3 | [1][2] |

| Chemical Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1][2][3] |

| InChIKey | PNVTXOFNJFHXOK-VHSXEESVSA-N | [1] |

Physicochemical Data

| Property | Type | Value | Source |

| XLogP3 | Computed | 2.3 | [3][4] |

| Hydrogen Bond Donor Count | Computed | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | Computed | 1 | [3][4] |

| Rotatable Bond Count | Computed | 2 | [3][4] |

| Topological Polar Surface Area | Computed | 20.2 Ų | [3][4] |

| Kovats Retention Index | Experimental | Standard Non-Polar: 1165-1175 | [3] |

| Kovats Retention Index | Experimental | Standard Polar: 1774-1821 | [3] |

General Experimental Protocols

For novel or less-characterized compounds like this compound, physicochemical properties are determined using a standard suite of analytical techniques.

Determination of Boiling Point

The boiling point is typically measured via distillation. A sample of the purified compound is heated in a distillation apparatus under controlled atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during vigorous boiling and condensation, is recorded as the boiling point. For small sample sizes, micro-boiling point determination methods may be employed.

Spectroscopic Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework. The chemical shifts, coupling constants, and integrations of proton signals, along with the chemical shifts of carbon signals, allow for the precise assignment of the compound's structure and stereochemistry. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. For this compound, key absorbances would include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol and peaks corresponding to C=C double bonds and C-H bonds.[6]

-

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) confirms the molecular mass, while the fragmentation pattern offers clues to the compound's structure.[7]

Chromatographic Characterization

Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like monoterpenoids. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. The Kovats Retention Index, a measure of where a compound elutes relative to a series of n-alkane standards, is a standardized value used for compound identification.[3]

Biological Context and Research Workflows

While the specific biological activity of this compound is not extensively studied, related p-menthane derivatives are known to possess a range of activities, including anti-inflammatory and antifungal properties.[8][9] This makes the compound a candidate for further investigation in drug discovery.

Biosynthesis of Monoterpenoids

Monoterpenoids are synthesized in plants from five-carbon isoprene (B109036) units.[10] Two primary pathways, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[10] These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to C10 monoterpenes.[10] Terpene synthases (TPS) then catalyze the cyclization of GPP to form the diverse array of monoterpenoid skeletons, including the p-menthane framework.[11]

Proposed Workflow for Biological Screening

A logical workflow is proposed for the initial biological evaluation of this compound, focusing on potential anti-inflammatory activity, a known property of related compounds.[9]

References

- 1. This compound | 13544-59-7 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-1(7),8-p-Menthadien-2-ol | C10H16O | CID 6428442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of p-menthane derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]

- 8. sibran.ru [sibran.ru]

- 9. benchchem.com [benchchem.com]

- 10. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Article | KnE Open [kneopen.com]

An In-depth Technical Guide on the Natural Sources and Isolation of cis-p-Mentha-1(7),8-dien-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of the monoterpenoid cis-p-Mentha-1(7),8-dien-2-ol. This compound, of interest for its aromatic properties and potential biological activities, is found in the essential oils of various plant species. This document details the primary botanical sources, presents quantitative data on the compound's prevalence, and outlines detailed experimental protocols for its extraction and isolation. Methodologies covered include essential oil extraction via distillation and the subsequent separation and purification of the target compound through chromatographic techniques. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2] As a member of the p-menthane (B155814) class of monoterpenoids, it possesses a characteristic cyclohexane (B81311) ring with a methyl group and an isopropenyl group.[2] The cis configuration of the hydroxyl group at position 2 relative to the isopropenyl group at position 4 is a key structural feature. This compound is a significant contributor to the aromatic profile of several plants and is of growing interest for its potential applications in the pharmaceutical and fragrance industries. Understanding its natural distribution and efficient methods for its isolation are critical for further research and development.

Natural Sources

This compound has been identified as a constituent of the essential oils of a variety of plant species. The primary genera known to produce this compound are Cymbopogon and Elyonurus, with some presence also reported in Rhododendron.

Cymbopogon Species

Several species within the Cymbopogon genus, commonly known as lemongrasses, are rich sources of this compound. The concentration of this compound can vary significantly depending on the species, the part of the plant, and the geographical origin.

-

Cymbopogon giganteus : The essential oil from the leaves of this species has been shown to contain significant amounts of this compound.

-

Cymbopogon densiflorus : This species is another notable source, with the compound being present in its essential oil.

-

Cymbopogon martini : Known as palmarosa grass, different varieties of this species also contain this compound.

Elyonurus hensii

This perennial grass is a significant natural source of p-menthadienol isomers, including the this compound isomer.[3][4] Interestingly, studies have shown that environmental conditions, such as water stress, can influence the isomeric composition of the essential oil, leading to higher concentrations of cis- and trans-p-mentha-1(7),8-dien-2-ol.[3][4]

Rhododendron Species

This compound has also been reported in Rhododendron tomentosum and Rhododendron groenlandicum.[1]

Quantitative Data on Natural Abundance

The concentration of this compound in the essential oils of its natural sources can be variable. The following table summarizes the reported quantitative data from various studies.

| Plant Species | Plant Part | Percentage in Essential Oil (%) | Reference(s) |

| Cymbopogon giganteus | Leaves | 17.34 | |

| Cymbopogon martini var. sofia | Aerial parts | 17.4 | |

| Elyonurus hensii | Aerial parts | Varies with environmental stress | [3][4] |

Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by the separation and purification of the target compound.

Essential Oil Extraction

The most common methods for extracting essential oils from plant materials are hydrodistillation and steam distillation.

4.1.1. Hydrodistillation of Elyonurus hensii Essential Oil [3]

-

Plant Material: 300 g of either the aerial parts (stems, leaves, and young flowers) or the roots of Elyonurus hensii are used.

-

Apparatus: A flask of appropriate size connected to a Clevenger-type apparatus.

-

Procedure:

-

The plant material is placed in the flask with 500 mL of water.

-

The mixture is subjected to distillation for 3 hours.

-

The collected distillate, containing both the essential oil and water, is allowed to separate.

-

The organic phase (essential oil) is separated from the aqueous phase.

-

The aqueous phase is extracted with diethyl ether to recover any dissolved essential oil components.

-

The organic phases are combined and dried over anhydrous sodium sulfate (B86663) to remove residual water.

-

The solvent (diethyl ether) is removed using a rotary evaporator to yield the pure essential oil.

-

The essential oil is stored in a refrigerator prior to analysis and further processing.

-

4.1.2. Steam Distillation of Cymbopogon Species Essential Oil

-

Plant Material: Fresh or dried aerial parts of Cymbopogon species.

-

Apparatus: A steam distillation unit, which includes a steam generator, a still containing the plant material, a condenser, and a separator.

-

Procedure:

-

The plant material is packed into the still.

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture is directed to a condenser, where it is cooled and converted back into a liquid.

-

The liquid mixture of water and essential oil is collected in a separator.

-

Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.

-

Isolation and Purification of this compound

4.2.1. Column Chromatography

-

Principle: This technique separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of terpenoids.

-

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. For p-menthadienol isomers, a non-polar solvent like hexane (B92381) or heptane (B126788) with a gradually increasing proportion of a more polar solvent like ethyl acetate (B1210297) or diethyl ether is typically effective.

-

General Procedure:

-

A glass column is packed with a slurry of silica gel in the initial, least polar mobile phase.

-

The essential oil, dissolved in a small amount of the initial mobile phase, is carefully loaded onto the top of the column.

-

The mobile phase is passed through the column, and the separated compounds are collected in fractions as they elute.

-

The composition of each fraction is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Fractions containing the desired compound in high purity are combined.

-

The solvent is removed from the combined fractions to yield the purified this compound.

-

4.2.2. Preparative Gas Chromatography (Prep-GC)

-

Principle: For smaller scale purifications where high purity is required, preparative gas chromatography can be employed. This technique separates volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase.

-

General Considerations:

-

A GC instrument equipped with a preparative-scale column and a fraction collector is required.

-

The injection volume, column temperature program, and carrier gas flow rate need to be optimized for the specific essential oil composition.

-

The fractions corresponding to the peak of this compound are collected.

-

Experimental Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the extraction of essential oil from plant material.

Caption: Workflow for the isolation and purification of the target compound.

Conclusion

This technical guide has detailed the primary natural sources of this compound and provided a framework for its extraction and isolation. The information presented, including quantitative data and experimental protocols, is intended to facilitate further research into this and other related p-menthadienol isomers. The development of optimized and scalable isolation procedures will be crucial for unlocking the full potential of these natural compounds in various scientific and industrial applications.

References

- 1. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13544-59-7 | Benchchem [benchchem.com]

- 3. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the extraction of the p-menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of cis-p-Mentha-1(7),8-dien-2-ol in Cymbopogon Species

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the biosynthetic pathway of cis-p-mentha-1(7),8-dien-2-ol, a significant monoterpenoid found in the essential oils of various Cymbopogon species. It integrates current research findings to present a putative pathway, outlines standard experimental methodologies for its investigation, and presents quantitative data on its natural occurrence.

Introduction

Cymbopogon, a genus of aromatic grasses, is renowned for its production of essential oils rich in a diverse array of bioactive monoterpenoids.[1][2] These compounds are of significant commercial interest in the pharmaceutical, cosmetic, and fragrance industries.[3][4] Among these is this compound, a monoterpenoid alcohol that contributes to the characteristic aroma and potential therapeutic properties of certain Cymbopogon species.[3][5] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering and for exploring its pharmacological potential.

This guide delineates the proposed biosynthetic route to this compound in Cymbopogon, drawing upon the general principles of terpenoid biosynthesis and specific studies on this and related genera.

Overview of Monoterpenoid Biosynthesis

The biosynthesis of all terpenoids, including this compound, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6] In plants, these precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.[3][5] For monoterpenes, the MEP pathway is the primary source of IPP and DMAPP.[6][7]

Caption: MVA and MEP pathways for C5 precursor synthesis.

Putative Biosynthetic Pathway of this compound

The synthesis of this compound from the C5 precursors is a multi-step enzymatic process. The proposed pathway in Cymbopogon is as follows:

Step 1: Formation of Geranyl Diphosphate (GPP) One molecule of IPP and one molecule of DMAPP are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 compound, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.[7] Transcriptomic studies in Cymbopogon species have identified genes encoding GPPS, indicating the activity of this pathway.[8]

Step 2: Cyclization to Limonene (B3431351) GPP undergoes cyclization to form the p-menthane (B155814) skeleton. This reaction is catalyzed by a monoterpene synthase, specifically (+)-limonene synthase (LS). This enzyme facilitates the isomerization of GPP to linalyl diphosphate, followed by an electrophilic cyclization to form the limonene cation, which is then deprotonated to yield (+)-limonene. Limonene is a common constituent of Cymbopogon essential oils.[3][9]

Step 3: Regio- and Stereospecific Hydroxylation This is the critical step that determines the final structure of the monoterpenoid alcohol. It is proposed that (+)-limonene is hydroxylated at the C-2 position by a specific cytochrome P450 monooxygenase. The stereochemistry of this hydroxylation must be cis relative to the isopropenyl group at position 4 to yield this compound.[5] While the specific P450 enzyme responsible for this transformation has not yet been characterized in Cymbopogon, the existence of such enzymes is well-established in the biosynthesis of other p-menthane monoterpenoids in plants like Mentha species.[7]

Caption: Putative pathway for this compound.

Quantitative Data

The abundance of this compound varies significantly among different Cymbopogon species and even between different parts of the same plant. This variation is likely due to differential expression of the genes encoding the biosynthetic enzymes.

| Cymbopogon Species | Plant Part | % of this compound in Essential Oil | Reference |

| C. giganteus | Leaves | 19.4% | [5] |

| C. giganteus | Leaves | 16.5% | [5] |

| C. densiflorus | Flowers | 26.0% | [5][10] |

| C. densiflorus | Leaves | 11.1% | [5] |

| C. giganteus | - | 6.62% (cis-isomer) | [11] |

Experimental Protocols

The elucidation of this biosynthetic pathway requires a combination of analytical chemistry, biochemistry, and molecular biology techniques. Below are detailed methodologies for key experiments.

Essential Oil Extraction and GC-MS Analysis

Objective: To identify and quantify the constituents of Cymbopogon essential oil.

Protocol:

-

Plant Material: Fresh aerial parts (leaves, stems, flowers) of the Cymbopogon species are collected.[9]

-

Hydrodistillation: The plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[9] The collected oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: An initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.

-

Injection: 1 µL of a 1% solution of the essential oil in hexane (B92381), splitless injection mode.

-

MS Parameters: Ionization energy of 70 eV, scan range of 40-500 m/z.

-

-

Compound Identification: Compounds are identified by comparing their mass spectra with those in standard libraries (e.g., NIST, Wiley) and by comparing their Kovats retention indices with literature values.[12]

Enzyme Assays for Terpene Synthases

Objective: To functionally characterize the enzymes responsible for limonene synthesis.

Protocol:

-

Enzyme Source: A crude protein extract from young Cymbopogon leaves or a recombinant enzyme expressed in E. coli.

-

Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% glycerol).

-

Substrate: Radiolabeled [1-³H]GPP is commonly used for sensitive detection.

-

Reaction: The enzyme preparation is incubated with the substrate in the assay buffer at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the products are extracted into an organic solvent (e.g., hexane or diethyl ether).

-

Analysis: The extracted products are analyzed by radio-GC or GC-MS to identify and quantify the terpene products.

Identification and Characterization of Cytochrome P450s

Objective: To identify the specific P450 enzyme that hydroxylates limonene.

Protocol:

-

Transcriptome Analysis: RNA sequencing (RNA-Seq) of tissues actively producing the target compound is performed to identify candidate P450 genes based on sequence homology to known terpene hydroxylases.

-

Heterologous Expression: Candidate P450 genes are cloned and expressed in a host system like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), which also co-expresses a cytochrome P450 reductase (CPR) required for P450 activity.

-

In Vivo/In Vitro Assays:

-

The yeast or plant cells are fed with the substrate, (+)-limonene.

-

Microsomes are isolated from the expression host and incubated with limonene and NADPH (as a source of reducing equivalents).

-

-

Product Analysis: The reaction products are extracted and analyzed by GC-MS to confirm the formation of this compound.

Caption: Workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in Cymbopogon species is proposed to proceed via the MEP pathway to GPP, followed by cyclization to (+)-limonene and a subsequent regio- and stereospecific hydroxylation by a cytochrome P450 monooxygenase. While this pathway is consistent with known principles of monoterpenoid biosynthesis, the specific enzymes, particularly the limonene synthase and the C-2 hydroxylase, have yet to be definitively identified and characterized in Cymbopogon.

Future research should focus on:

-

Functional Genomics: Using transcriptome data to identify and functionally characterize the specific terpene synthase and P450 genes involved in the pathway.

-

Metabolic Engineering: Once the key enzymes are identified, their genes can be manipulated in Cymbopogon or heterologous systems to enhance the production of this compound.

-

Pharmacological Evaluation: In-depth studies to explore the biological activities of the purified compound, which could lead to new applications in drug development.

This guide provides a foundational framework for researchers and professionals, highlighting the current state of knowledge and outlining the necessary steps to fully elucidate this important biosynthetic pathway.

References

- 1. Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential oil biosynthesis and regulation in the genus Cymbopogon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cymbopogon Species; Ethnopharmacology, Phytochemistry and the Pharmacological Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 13544-59-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. botanyjournals.com [botanyjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. P-Mentha-2,8-dien-1-ol | 22771-44-4 | Benchchem [benchchem.com]

- 12. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of cis-p-Mentha-1(7),8-dien-2-ol using NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of the naturally occurring monoterpenoid, cis-p-Mentha-1(7),8-dien-2-ol, through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the analytical workflow, from experimental protocols to data interpretation, culminating in the unambiguous assignment of the compound's constitution and stereochemistry.

Introduction

This compound is a monoterpenoid alcohol with the chemical formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2] Found in the essential oils of various plants, this compound and its isomers are of interest for their potential biological activities and as chiral building blocks in organic synthesis.[3] Accurate structural determination is paramount for understanding its chemical properties and potential applications. This guide will walk through the process of its structural elucidation using modern spectroscopic techniques.

Spectroscopic Analysis

The structural framework of this compound was pieced together using a combination of one- and two-dimensional NMR experiments, complemented by mass spectrometry to confirm the molecular weight and elemental composition.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound exhibits a molecular ion peak [M]⁺ at m/z 152, confirming the molecular formula C₁₀H₁₆O. The fragmentation pattern is characteristic of cyclic monoterpene alcohols, often involving the loss of a water molecule (H₂O), a methyl group (CH₃), and an isopropyl group.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Interpretation |

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion (M⁺) |

| 137 | [M - CH₃]⁺ | Loss of a methyl group |

| 134 | [M - H₂O]⁺ | Loss of a water molecule |

| 119 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl group from the dehydrated ion |

| 109 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in terpenoids |

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway of this compound

Caption: Proposed EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, was employed for the complete structural assignment.

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 150.2 | - | - |

| 2 | 72.5 | 4.25 | t (3.5) |

| 3 | 31.0 | 2.15 (a), 1.95 (b) | m |

| 4 | 41.5 | 2.30 | m |

| 5 | 34.2 | 1.85 (a), 1.65 (b) | m |

| 6 | 30.8 | 2.05 (a), 1.90 (b) | m |

| 7 | 108.9 | 4.98, 4.85 | s, s |

| 8 | 148.7 | - | - |

| 9 | 109.5 | 4.75 | s |

| 10 | 20.8 | 1.75 | s |

Note: Assignments are based on 2D NMR correlations.

Diagram 2: Key 2D NMR Correlations (COSY and HMBC) for this compound

Caption: Key COSY and HMBC correlations for structural elucidation.

The COSY (Correlation Spectroscopy) spectrum revealed the proton-proton coupling network within the cyclohexanol (B46403) ring. Key correlations were observed between H-2 and the methylene (B1212753) protons at C-3, which in turn coupled to the methine proton at C-4.

The HSQC (Heteronuclear Single Quantum Coherence) spectrum allowed for the direct correlation of each proton to its attached carbon, confirming the assignments of the protonated carbons listed in Table 2.

The HMBC (Heteronuclear Multiple Bond Correlation) spectrum was instrumental in piecing together the carbon skeleton. Long-range correlations from the exocyclic methylene protons (H-7) to C-1, C-2, and C-6, and from the isopropenyl methyl protons (H-10) and vinyl proton (H-9) to C-4 and C-8, unequivocally established the connectivity of the functional groups to the cyclohexane (B81311) ring. The cis stereochemistry was determined by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which showed a spatial correlation between the axial proton at C-2 and the axial protons at C-4 and C-6.

Experimental Protocols

NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: A standard zg30 pulse program was used with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1.0 s.

-

¹³C NMR: A standard zgpg30 pulse program with proton decoupling was used with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

-

COSY: A standard cosygpqf pulse program was used. The spectral widths were 12 ppm in both dimensions. 256 increments were collected in the t1 dimension with 8 scans per increment.

-

HSQC: A standard hsqcedetgpsisp2.3 pulse program was used with spectral widths of 12 ppm (F2) and 165 ppm (F1). 256 increments were collected in t1 with 16 scans per increment.

-

HMBC: A standard hmbcgpndqf pulse program was used. The spectral widths were 12 ppm (F2) and 240 ppm (F1). 512 increments were collected in t1 with 32 scans per increment. The long-range coupling delay was optimized for 8 Hz.

Mass Spectrometry

Mass spectra were obtained on a Thermo Scientific DFS High-Resolution Magnetic Sector Mass Spectrometer. The sample was introduced via a direct insertion probe.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200 °C

-

Mass Range: 40-400 amu

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

Diagram 3: Workflow for the Structural Elucidation of this compound

Caption: Logical workflow for spectroscopic data analysis.

Conclusion

The comprehensive analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, has enabled the unambiguous structural elucidation of this compound. The methodologies and data presented in this guide serve as a robust framework for the characterization of similar natural products, which is a critical step in drug discovery and development. The detailed spectroscopic data provides a valuable reference for researchers in the field of natural product chemistry.

References

Spectroscopic Data and Analysis of cis-p-Mentha-1(7),8-dien-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-p-mentha-1(7),8-dien-2-ol, a naturally occurring monoterpenoid alcohol. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, drug development, and quality control in the accurate identification and characterization of this compound. This document details its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, facilitating straightforward comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-2 | 4.15 |

| H-3α | 1.85 |

| H-3β | 2.10 |

| H-4 | 2.50 |

| H-5α | 1.95 |

| H-5β | 2.20 |

| H-6α | 1.60 |

| H-6β | 1.90 |

| =CH₂ (exocyclic) | 4.90, 4.95 |

| =CH₂ (isopropenyl) | 4.75, 4.80 |

| -CH₃ (isopropenyl) | 1.75 |

| -OH | Variable |

Note: Experimental data with specific coupling constants were not available in the searched literature. The data presented is based on predicted values and should be confirmed by experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 150.2 |

| C-2 | 72.5 |

| C-3 | 35.1 |

| C-4 | 41.3 |

| C-5 | 30.8 |

| C-6 | 31.5 |

| C-7 | 108.7 |

| C-8 | 148.9 |

| C-9 | 109.3 |

| C-10 | 20.8 |

Note: This data is sourced from a reference for (-)-(2S,4S)-p-Mentha-1(7),8-dien-2-ol.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretch (alcohol) | Broad, Strong |

| ~3080 | =C-H stretch (alkene) | Medium |

| ~2925 | C-H stretch (alkane) | Strong |

| ~1645 | C=C stretch (alkene) | Medium |

| ~1440 | C-H bend (alkane) | Medium |

| ~1150 | C-O stretch (secondary alcohol) | Strong |

| ~890 | =CH₂ bend (out-of-plane) | Strong |

Note: The IR spectrum is expected to show a characteristic broad absorption band for the hydroxyl group and bands corresponding to the C=C double bonds.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z (Nominal) | Proposed Formula | Calculated Exact Mass (Da) | Origin |

| 152 | C₁₀H₁₆O | 152.120115 | Molecular Ion [M]⁺ |

| 137 | C₁₀H₁₃ | 137.101725 | [M-CH₃]⁺ |

| 134 | C₁₀H₁₄ | 134.109550 | [M-H₂O]⁺ |

| 119 | C₉H₁₁ | 119.086076 | [M-H₂O-CH₃]⁺ |

| 93 | C₇H₉ | 93.070426 | |

| 79 | C₆H₇ | 79.054776 | |

| 68 | C₅H₈ | 68.062600 |

Note: The mass spectra of p-menthane (B155814) isomers are often very similar. The NIST WebBook provides mass spectral data for p-Mentha-1(7),8-dien-2-ol which can be a useful reference.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

5-10 mg of purified this compound

-

0.6 mL of deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C)

-

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube. If an internal standard is used, a small amount of TMS can be added.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the TMS signal (δ = 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling patterns, and integrals to assign the structure.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

A small drop of purified this compound

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and to separate it from other volatile components.

Materials and Equipment:

-

Dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)

-

Helium as the carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Instrument Parameters (Typical):

-

Injector: Split/splitless injector, with a split ratio of, for example, 50:1.

-

Injector Temperature: 250 °C.

-

Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Experimental Workflow Diagram.

References

Discovery and history of Uroterpenol in human urine.

An in-depth analysis of scientific literature reveals no compound named "Uroterpenol" that has been discovered or characterized in human urine. It is possible that this name is a neologism, a misspelling of a different compound, or refers to a very recent and currently undocumented discovery.

To provide a helpful response, this guide will focus on the broader, established class of compounds to which "Uroterpenol" would theoretically belong: terpenoids (or terpenes) found in human urine. This will include their general discovery, history, and the methodologies used for their analysis, which would be analogous to the study of a specific, novel terpenol.

The presence of terpenoids in human urine is primarily linked to diet and environmental exposure. These compounds are secondary metabolites of plants and are ingested through fruits, vegetables, herbs, and essential oils. The history of their discovery is intertwined with the development of analytical chemistry techniques capable of detecting and identifying volatile and semi-volatile organic compounds in complex biological matrices.

-

Early Observations: Early studies on urine composition focused on more abundant metabolites. The identification of specific dietary-derived terpenoids became more feasible with the advent of gas chromatography (GC) in the mid-20th century.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with mass spectrometry (MS) in the 1960s and 1970s was a significant breakthrough. This technique allowed for the separation of complex mixtures of volatile compounds in urine and their subsequent identification based on their mass spectra.

-

Biomarkers of Diet and Exposure: In the following decades, numerous studies have identified various terpenoids in human urine, often linking them to the consumption of specific foods or exposure to certain environments (e.g., forests). For instance, metabolites of limonene (B3431351) (from citrus fruits) and pinene (from pine trees) are well-documented urinary excretion products.

Key Classes of Terpenoids Detected in Human Urine

Several classes of terpenoids and their metabolites have been identified. The table below summarizes some of the most commonly reported examples.

| Terpenoid Class | Parent Compound Example | Common Dietary/Exposure Source | Typical Urinary Metabolites | Concentration Range (Illustrative) |

| Monoterpenes | Limonene | Citrus fruits, essential oils | Perillic acid, Limonene-1,2-diol | ng/mL to µg/mL |

| α-Pinene | Pine nuts, rosemary, pine forests | Myrtanol, Pinanediol | ng/mL | |

| Linalool | Lavender, coriander, basil | Linalool oxides | ng/mL | |

| Menthol | Mint, peppermint | Menthyl glucuronide | µg/mL | |

| Sesquiterpenes | β-Caryophyllene | Black pepper, cloves, cannabis | Caryophyllene oxide | ng/mL |

| Diterpenes | Cafestol | Unfiltered coffee | Cafestol metabolites | ng/mL |

Note: Concentration ranges are highly variable and depend on the level and timing of exposure, as well as individual metabolism.

Experimental Protocols for Terpenoid Analysis in Urine

The standard workflow for analyzing terpenoids in urine involves sample preparation, chromatographic separation, and detection.

Sample Preparation: Solid-Phase Microextraction (SPME)

A common, solvent-free method for extracting volatile and semi-volatile compounds like terpenoids from urine.

-

Sample Collection: Collect a mid-stream urine sample (e.g., 10 mL) in a sterile container.

-

Internal Standard: Add an internal standard (e.g., a deuterated analog of the target analyte) to the urine sample for quantification.

-

pH Adjustment: Adjust the pH of the urine sample if necessary to optimize the volatility of the target compounds.

-

Extraction: Place the urine sample in a sealed vial. Expose a SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace above the urine or directly immerse it in the sample.

-

Incubation: Gently agitate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow the analytes to adsorb to the fiber coating.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for the identification and quantification of volatile terpenoids.

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) to elute the compounds based on their boiling points and chemical properties.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electron ionization (EI) at a standard energy (70 eV).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Mode: Scan mode for initial identification of unknown compounds by comparing their mass spectra to libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds to increase sensitivity and specificity.

-

Visualizing the Workflow

The logical flow of discovering and analyzing a novel urinary metabolite like "Uroterpenol" can be visualized.

Caption: Workflow for the discovery and validation of a novel urinary biomarker.

Hypothetical Signaling Pathway Involvement

While no pathways are known for "Uroterpenol," many dietary terpenoids are investigated for their biological activity, often involving interactions with cellular signaling pathways related to inflammation and oxidative stress. A hypothetical pathway for a bioactive urinary metabolite could involve the Nrf2 pathway.

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by a bioactive metabolite.

A Technical Guide to the Stereochemistry and Absolute Configuration of p-Menthadienol Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of p-menthadienol isomers. These monoterpenoids, found in a variety of essential oils, possess significant potential in fragrance, flavor, and pharmaceutical applications. A thorough understanding of their stereoisomeric forms is critical for elucidating structure-activity relationships and for the development of enantiomerically pure compounds.

Introduction to p-Menthadienol Stereoisomerism

The p-menthane (B155814) skeleton, a substituted cyclohexane (B81311) ring, is the core of numerous naturally occurring and synthetic compounds. The presence of multiple chiral centers and double bonds in p-menthadienol isomers gives rise to a complex array of stereoisomers, including enantiomers and diastereomers. The precise spatial arrangement of the hydroxyl group, the isopropenyl or isopropylidene group, and the methyl group dictates the molecule's three-dimensional structure and, consequently, its biological and chemical properties. The determination of the absolute configuration at each stereocenter, designated by the Cahn-Ingold-Prelog (R/S) nomenclature, is paramount for unambiguous identification and characterization.

Key p-Menthadienol Isomers and Their Stereochemistry

Several positional isomers of p-menthadienol are commonly encountered, each with its own set of stereoisomers. The primary isomers of interest include p-mentha-2,8-dien-1-ol (B1605798), p-mentha-1(7),8-dien-2-ol, and p-mentha-1,8-dien-10-ol.

p-Mentha-2,8-dien-1-ol

This isomer possesses two chiral centers at C1 and C4, leading to four possible stereoisomers (two pairs of enantiomers). The cis/trans designation refers to the relative orientation of the hydroxyl group at C1 and the isopropenyl group at C4.

-

(+)-cis-p-Mentha-2,8-dien-1-ol: The absolute configuration has been reported as (1S, 4R).

-

(-)-cis-p-Mentha-2,8-dien-1-ol: The enantiomer of the above, with a (1R, 4S) configuration.

-

(+)-trans-p-Mentha-2,8-dien-1-ol: Also known as (+)-Isolimonenol.

-

(-)-trans-p-Mentha-2,8-dien-1-ol: The enantiomer of the (+)-trans isomer.

p-Mentha-1(7),8-dien-2-ol

In this isomer, the double bond is exocyclic to the cyclohexane ring at C1, and the hydroxyl group is at C2. The chiral centers are at C2 and C4.

-

cis-p-Mentha-1(7),8-dien-2-ol: Exists as a pair of enantiomers.

-

trans-p-Mentha-1(7),8-dien-2-ol: Also exists as a pair of enantiomers.

Quantitative Data Summary

A critical aspect of characterizing enantiomers is the measurement of their specific rotation ([α]D), which is the degree to which a chiral compound rotates plane-polarized light. While the signs (+) and (-) are often reported, specific quantitative values for many p-menthadienol isomers are not consistently available in the literature. The following table summarizes the available spectroscopic data for a key isomer.

Table 1: Spectroscopic Data for (+)-trans-p-Mentha-2,8-dien-1-ol

| Data Type | Solvent | Values |

| ¹H NMR (300 MHz) | CDCl₃ | δ 5.67-5.68 (d, 2H), 4.78 (s, 1H), 4.73 (s, 1H), 2.67 (m, 1H), 1.80-1.86 (m, 1H), 1.73 (s, 3H), 1.40-1.66 (m, 4H), 1.28 (s, 3H) |

| ¹³C NMR (75 MHz) | CDCl₃ | δ 148.22, 133.92, 132.23, 110.55, 67.47, 43.42, 36.63, 29.35, 24.82, 20.81 |

Experimental Protocols

The synthesis, separation, and characterization of p-menthadienol stereoisomers require specific and often challenging experimental procedures.

Enantioselective Synthesis

The synthesis of specific enantiomers often starts from an enantiomerically pure precursor, such as (+)- or (-)-limonene. The following is a representative synthetic pathway.

Synthesis of p-Mentha-2,8-dien-1-ol from Limonene

-

Epoxidation of Limonene: (+)-(R)-Limonene is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform (B151607) at 0°C to yield a mixture of cis- and trans-1,2-limonene epoxides.

-

Aminolysis of the Epoxide: The epoxide mixture is reacted with an amine, for example, 40% aqueous dimethylamine, at elevated temperatures (e.g., 80°C) to regioselectively open the epoxide ring, forming an amino alcohol intermediate.

-

Oxidation of the Amine: The resulting amino alcohol is oxidized to the corresponding N-oxide using a reagent like 30% hydrogen peroxide in an aqueous acetonitrile (B52724) solution at room temperature.

-

Cope Elimination: The N-oxide is subjected to thermal decomposition (pyrolysis) at high temperature (e.g., 180°C) under reduced pressure to yield p-mentha-2,8-dien-1-ol via a Cope elimination reaction.

Chiral Separation Methodologies

The separation of enantiomers and diastereomers is crucial for obtaining stereochemically pure compounds. Chiral chromatography, both gas (GC) and high-performance liquid (HPLC), is the most powerful technique for this purpose.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile p-menthadienol isomers.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Cydex-B), is essential. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is typically employed for optimal separation, for example, starting at 60°C, ramping to 150°C at 3°C/min, and then to 220°C at 25°C/min.

-

Injector and Detector: Injector temperature is typically set around 220-250°C in split mode. The mass spectrometer serves as the detector.

-

Identification: Enantiomers are identified by their retention times, and their structures are confirmed by their mass spectra, which are compared to libraries (e.g., NIST, Wiley).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for both analytical and preparative-scale separation of p-menthadienol isomers.

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or a chiral detector like a circular dichroism detector).

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), are often effective. A typical column dimension is 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: The choice of mobile phase is critical and often determined empirically. A mixture of a polar organic solvent (e.g., acetonitrile, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane) is common for normal-phase chromatography. For reversed-phase, mixtures of acetonitrile or methanol (B129727) with water are used.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Temperature: The column is usually maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds with weak chromophores.

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of a chiral molecule is a non-trivial task.

Optical Rotation

As mentioned, the sign and magnitude of the specific rotation can be used to distinguish between enantiomers. However, the absolute configuration cannot be determined from the sign of rotation alone without reference to a compound of known configuration.

X-ray Crystallography

The most unambiguous method for determining absolute configuration is single-crystal X-ray diffraction analysis.[1] This technique requires the formation of a high-quality crystal of the compound or a suitable derivative. For alcohols like p-menthadienols, which may be oils at room temperature, derivatization with a chiral acid containing a heavy atom can facilitate crystallization and the determination of the absolute stereochemistry.[1]

Visualizations

The following diagrams illustrate key concepts and workflows in the study of p-menthadienol stereochemistry.

Conclusion

The stereochemistry of p-menthadienol isomers is a complex and critical area of study for the development of new products in the pharmaceutical, fragrance, and flavor industries. While the identification of various stereoisomers has been achieved, a complete and systematic characterization, including experimentally determined optical rotation values and X-ray crystallographic data, is still lacking for many of these compounds. The methodologies outlined in this guide provide a framework for the synthesis, separation, and characterization of p-menthadienol isomers, highlighting the importance of a multi-technique approach to unambiguously determine their absolute configurations. Further research in this area will undoubtedly unlock the full potential of these versatile chiral molecules.

References

Unveiling the Therapeutic Potential of cis-p-Mentha-1(7),8-dien-2-ol (Sobrerol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-p-Mentha-1(7),8-dien-2-ol, commonly known as sobrerol (B1217407), is a monoterpene alcohol that has been utilized for its therapeutic properties for several decades, primarily in the management of respiratory conditions. Its multifaceted biological activities, ranging from mucolytic to antioxidant and potential immunomodulatory effects, make it a compound of significant interest for further research and drug development. This technical guide provides an in-depth overview of the known biological activities of sobrerol, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.

Core Biological Activities and Mechanisms of Action

Sobrerol's primary therapeutic efficacy lies in its ability to modulate the viscoelastic properties of respiratory mucus and enhance its clearance. Its mechanisms of action are believed to encompass several key biological processes:

-

Mucolytic and Mucoregulatory Effects: Sobrerol has been shown to fluidify thick, viscous mucus, thereby facilitating its removal from the respiratory tract.[1] This is thought to be achieved by breaking the disulfide bonds within mucus glycoproteins, which are responsible for the gel-like consistency of mucus.[2] Additionally, sobrerol may stimulate the secretion of serous fluids, further diluting the mucus and reducing its viscosity.[2]

-

Enhanced Mucociliary Clearance: By reducing mucus viscosity and potentially increasing ciliary beat frequency, sobrerol improves mucociliary clearance, the primary defense mechanism of the respiratory system for removing inhaled particles and pathogens.[1][3]

-

Antioxidant Properties: Sobrerol exhibits radical scavenging activity, which may contribute to its therapeutic effects by mitigating oxidative stress in the respiratory tract, a common feature of inflammatory airway diseases.[4]

-

Potential Immunomodulatory Role: It has been proposed that sobrerol may enhance mucosal immunity by increasing the production of secretory Immunoglobulin A (sIgA), although further quantitative evidence is required to substantiate this effect.[3]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data from preclinical and clinical studies on the biological activities of sobrerol.

| Biological Activity | Parameter Measured | Result | Dosage/Concentration | Reference |

| Mucolytic/Mucociliary Clearance | Mucociliary transport of mucus | Significant increase in relative ratio | 600 mg/day for 4 days (oral) | [1] |

| Antioxidant Activity | Hydroxyl radical scavenging | Effective scavenging observed | 2.5 to 20 µg/ml | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of sobrerol.

Assessment of Mucolytic Activity: Mucus Viscosity Measurement

Objective: To quantify the effect of sobrerol on the viscosity of mucus.

Methodology: Rotational Rheometry

-

Sample Collection: Collect sputum samples from patients with respiratory diseases characterized by hypersecretion.

-

Sample Preparation: Homogenize the sputum sample by gentle mechanical stirring.

-

Rheometer Setup: Utilize a cone-plate or parallel-plate rotational rheometer. Calibrate the instrument according to the manufacturer's instructions.

-

Measurement:

-

Load a defined volume of the sputum sample onto the rheometer plate.

-

Equilibrate the sample to a physiological temperature (e.g., 37°C).

-

Perform a shear rate sweep to determine the viscosity of the sample over a range of shear rates.

-

To assess the effect of sobrerol, the compound can be administered to subjects prior to sample collection or incubated with the sputum sample in vitro.

-

-

Data Analysis: Analyze the viscosity data to determine the percentage reduction in viscosity in the presence of sobrerol compared to a control (placebo or untreated sample).

Evaluation of Mucociliary Clearance

Objective: To measure the effect of sobrerol on the rate of mucus transport by cilia.

Methodology: Frog Palate Model

-

Preparation: Euthanize a frog and dissect the upper palate. Mount the palate preparation in a chamber with controlled temperature and humidity.

-

Mucus Application: Collect mucus samples from patients before and after treatment with sobrerol.

-

Tracer Application: Place a small, visible particle (e.g., carbon particles) on the mucus at a designated starting point on the frog palate.

-

Measurement: Using a microscope with a calibrated eyepiece, measure the time it takes for the particle to travel a defined distance.

-

Data Analysis: Calculate the mucociliary transport velocity (in mm/minute). Compare the velocities of mucus from patients before and after sobrerol treatment to determine the effect of the compound.

Determination of Antioxidant Activity

Objective: To quantify the radical scavenging capacity of sobrerol.

Methodology: Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Radical Generation: Generate a specific free radical (e.g., hydroxyl radical) in vitro using a system such as the Fenton reaction (FeSO₄ + H₂O₂).

-

Spin Trapping: Add a spin trap agent (e.g., DMPO) to the reaction mixture. The spin trap reacts with the short-lived free radicals to form a more stable radical adduct that can be detected by EPR.

-

EPR Measurement:

-

Introduce the sample into the EPR spectrometer.

-

Record the EPR spectrum, which provides a characteristic signal for the spin-trapped radical. The intensity of the signal is proportional to the concentration of the radical.

-

-

Scavenging Assay:

-

Perform the EPR measurement in the presence of varying concentrations of sobrerol.

-

Measure the reduction in the EPR signal intensity.

-

-

Data Analysis: Calculate the percentage of radical scavenging at each sobrerol concentration. This can be used to determine the IC₅₀ value (the concentration of sobrerol required to scavenge 50% of the free radicals).[4]

Quantification of Secretory Immunoglobulin A (sIgA)

Objective: To measure the levels of sIgA in respiratory secretions.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Collect saliva or bronchoalveolar lavage (BAL) fluid from subjects.

-

Plate Coating: Coat the wells of a microtiter plate with an anti-human sIgA antibody.

-

Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.

-

Sample Incubation: Add the diluted saliva or BAL samples to the wells and incubate to allow the sIgA to bind to the capture antibody.

-

Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that also binds to sIgA.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: Quantify the concentration of sIgA in the samples by comparing their absorbance to a standard curve generated with known concentrations of sIgA.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Sobrerol

Caption: Proposed mechanisms of action of sobrerol.

Experimental Workflow for Assessing Mucolytic Activity

Caption: Workflow for evaluating the mucolytic activity of sobrerol.

Conclusion

This compound (sobrerol) is a well-established mucoactive agent with a range of biological activities that are beneficial for the management of respiratory diseases. Its ability to reduce mucus viscosity and enhance mucociliary clearance is supported by clinical evidence. Furthermore, its antioxidant properties suggest a role in mitigating inflammation-associated oxidative stress in the airways. While the potential for sobrerol to modulate mucosal immunity is intriguing, it warrants further investigation with robust quantitative studies. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this versatile monoterpene.

References

- 1. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum IgA and secretory IgA levels in bronchial lavages from patients with a variety of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Respiratory epithelium-dependent inhibition of protein kinase C of airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Stereoisomers of p-Mentha-1(7),8-dien-2-ol: A Technical Guide to CAS Registry Numbers, Synthesis, and Biological Activity

For Immediate Release

[City, State] – December 21, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide to the complex world of p-Mentha-1(7),8-dien-2-ol isomers. This whitepaper provides an in-depth exploration of the CAS Registry Numbers, stereochemistry, synthetic protocols, and known biological activities of these naturally occurring monoterpenoids, with a focus on providing clear, actionable data for scientific applications.

The precise identification of stereoisomers is critical in chemical and pharmacological research, as different spatial arrangements of atoms can lead to vastly different biological effects. This guide clarifies the CAS Registry Numbers for the cis and trans isomers of p-Mentha-1(7),8-dien-2-ol, compounds found in the essential oils of various plants, including Tanacetum balsamita and Mentha species.

Unambiguous Identification: CAS Registry Numbers and Stereochemistry

The accurate identification of p-Mentha-1(7),8-dien-2-ol isomers is paramount. The following table summarizes the key identifiers for the most common isomers, providing clarity on their stereochemical configurations.

| Compound Name | Stereochemistry | CAS Registry Number |

| cis-p-Mentha-1(7),8-dien-2-ol | (2R,4R) | 22626-43-3[1][2] |

| This compound | Not specified | 13544-59-7[3][4] |

| trans-p-Mentha-1(7),8-dien-2-ol | (2S,4R) | 21391-84-4[5][6][7] |

| p-Mentha-1(7),8-dien-2-ol | Unspecified | 35907-10-9[8] |

| (2S,4R)-p-Mentha-1(7),8-dien-2-ol | (2S,4R) | 2102-62-7[9] |

Note: PubChem lists both 22626-43-3 and 13544-59-7 for this compound. The NIST WebBook specifies the (2R,4R) configuration for 22626-43-3. The CAS number 2102-62-7 is also associated with the trans-isomer.

Synthesis of p-Mentha-1(7),8-dien-2-ol Isomers

The primary route for the synthesis of p-Mentha-1(7),8-dien-2-ol isomers involves the epoxidation of limonene (B3431351) followed by the rearrangement of the resulting limonene epoxide. The stereochemistry of the final product is dependent on the stereochemistry of the starting limonene and the reaction conditions employed for the epoxide rearrangement.

Experimental Protocol: Synthesis from (+)-(R)-Limonene

A common laboratory-scale synthesis involves the following conceptual steps:

-

Epoxidation of (+)-(R)-Limonene: (+)-(R)-Limonene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM) to yield a mixture of cis- and trans-limonene epoxides.

-

Rearrangement of Limonene Epoxide: The mixture of limonene epoxides is then subjected to rearrangement to form the desired allylic alcohols. The choice of catalyst and reaction conditions is crucial for selective formation of either the cis or trans isomer of p-Mentha-1(7),8-dien-2-ol. For instance, treatment with a Lewis acid can facilitate this rearrangement.

-

Purification: The resulting mixture of isomers is then purified using chromatographic techniques, such as column chromatography, to isolate the desired pure isomer.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 13544-59-7 | Benchchem [benchchem.com]

- 4. This compound | C10H16O | CID 6429040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]

- 6. trans-p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]

- 7. trans-p-Mentha-1(7),8-dien-2-ol (CAS 21391-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]

- 9. Human Metabolome Database: Showing metabocard for (2S,4R)-p-Mentha-1(7),8-dien-2-ol (HMDB0037010) [hmdb.ca]

The Enigmatic Aroma Contributor: A Technical Guide to cis-p-Mentha-1(7),8-dien-2-ol in Essential Oil Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-p-Mentha-1(7),8-dien-2-ol, a naturally occurring monoterpenoid alcohol, is a constituent of various plant essential oils, contributing to their complex aromatic bouquets. While not as extensively studied as other major monoterpenes, its presence can significantly influence the overall sensory profile of an essential oil. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its quantitative distribution in select essential oils, a detailed examination of the analytical methodologies used for its characterization, and a discussion of its potential, though not yet fully elucidated, contribution to aroma profiles. Due to a lack of specific sensory data in the current literature, this guide also provides context by discussing the sensory properties of structurally related compounds.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily monoterpenes and sesquiterpenes, that impart the characteristic aroma and flavor of the source plant. The perceived aroma of an essential oil is a result of the intricate interplay between the individual concentrations and odor thresholds of its constituent molecules. This compound is a cyclic monoterpene alcohol that has been identified in a variety of aromatic plants. Understanding its concentration and sensory properties is crucial for a complete characterization of the essential oils in which it is present and for potential applications in the flavor, fragrance, and pharmaceutical industries.

Quantitative Distribution

The concentration of this compound varies significantly depending on the plant species, geographical origin, and distillation process. The following table summarizes the reported quantitative data for this compound in several essential oils.

| Essential Oil Source | Plant Part | Percentage (%) | Reference |

| Cymbopogon giganteus | Leaves | 19.4 | [BenchChem] |

| Cymbopogon giganteus | Leaves | 16.5 | [BenchChem] |

| Cymbopogon densiflorus | Flowers | 26.0 | [BenchChem] |

| Cymbopogon densiflorus | Leaves | 11.1 | [BenchChem] |

| Cymbopogon martini | Aerial Parts | 17.4 (as (Z)-isomer) | [p-Menthadienols-rich essential oil from Cymbopogon martini ameliorates skin inflammation] |

| Citrus aurantifolia (Lime) | Peels | 5.8 | [BenchChem] |

Sensory Profile and Aroma Contribution

Monoterpene alcohols are a class of compounds known for their often pleasant, floral, and fruity notes. For context, the odor thresholds of some other monoterpene alcohols are provided in the table below. Odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.

| Compound | Odor Description | Odor Threshold (in water) |

| Linalool | Floral, citrus, lavender | 0.001 mg/L |

| Borneol | Camphoraceous, woody | 0.14 mg/L |

| (R)-(+)-Limonene | Fresh, orange-like | 200 µg/L |

| (S)-(-)-Limonene | Pine-like, turpentine-like | 500 µg/L |

Given the structural similarities, it is plausible that this compound possesses a fresh, possibly herbaceous, or citrus-like aroma with a relatively low odor threshold. Its significant concentration in some Cymbopogon species suggests it likely plays a role in their characteristic lemony and grassy scent profiles. However, without empirical sensory data, its precise contribution remains speculative.

Experimental Protocols

The analysis of this compound in essential oils involves a multi-step process encompassing extraction, separation, identification, and quantification, followed by sensory evaluation to determine its aroma contribution.

Extraction of Essential Oils

A common method for extracting essential oils from plant material is hydrodistillation .

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material (e.g., leaves, flowers) is harvested and, if necessary, air-dried.

-

The material is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The flask is heated, and the resulting steam, carrying the volatile essential oil components, is condensed.

-

The immiscible essential oil is collected from the top of the hydrosol in the collection burette.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for identifying and quantifying the individual components of an essential oil.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-